molecular formula C8H11NO3 B1585315 Ethyl 2,4-dimethyloxazole-5-carboxylate CAS No. 23012-30-8

Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No.: B1585315
CAS No.: 23012-30-8
M. Wt: 169.18 g/mol
InChI Key: WCUUOYNIEQTQIO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyloxazole-5-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by its oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate typically involves the reaction of 2,4-dimethyl-1,3-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyloxazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized compounds .

Scientific Research Applications

Ethyl 2,4-dimethyloxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2,4-dimethyloxazole-5-carboxylate can be compared with other oxazole derivatives such as:

  • 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylate
  • 4,5-Dimethyl-2-phenyl-1,3-oxazole
  • 2,4-Dimethyl-1,3-oxazole-5-acetic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific ester group, which imparts distinct properties and applications .

Biological Activity

Ethyl 2,4-dimethyloxazole-5-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in pharmaceuticals and other fields.

Overview of Oxazole Compounds

Oxazoles are five-membered heterocyclic compounds characterized by a nitrogen and an oxygen atom in the ring. They exhibit a wide range of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Anti-inflammatory
  • Analgesic
  • Hypoglycemic

The structural diversity of oxazoles allows for various modifications that can enhance their biological efficacy and selectivity against different targets .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it is effective against several pathogenic bacteria, including Salmonella choleraesuis and Shigella flexneri . The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have reported that derivatives of oxazoles exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antibacterial Effects :
    • A study conducted by Lestari et al. (2008) demonstrated that this compound significantly reduced the growth of Salmonella choleraesuis in vitro. The study emphasized the compound's potential as a therapeutic agent against foodborne pathogens.
  • Cytotoxicity Against Cancer Cells :
    • In a recent investigation published in the European Journal of Organic Chemistry, researchers evaluated the cytotoxic effects of various oxazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation, with IC50 values comparable to established chemotherapeutics .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against Salmonella choleraesuis
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokine production

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound alters membrane permeability in bacteria.
  • Apoptosis Induction : It triggers intrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : It influences the production of pro-inflammatory cytokines, thereby modulating immune responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,4-dimethyloxazole-5-carboxylate, and how can purity be optimized during synthesis?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclization and esterification. Key intermediates include substituted oxazole precursors. Purity is optimized using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate and final product purity .
  • Analytical Validation : Confirm identity using 1H NMR^1 \text{H NMR} (δ 1.3 ppm for ethyl CH3_3, δ 2.4–2.6 ppm for oxazole CH3_3) and 13C NMR^{13} \text{C NMR} (δ 165–170 ppm for carbonyl carbons). LC-MS (ESI+) provides molecular ion confirmation (expected [M+H]+^+ at m/z 198.1) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular formula (C8_8H11_{11}NO3_3).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (space group, unit cell parameters) resolves bond lengths and angles. Use ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Approach : Validate datasets using the Rint_\text{int} value (<5% for high-quality data). Address disorder via PART instructions in SHELXL. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O) that may influence packing .
  • Software Tools : Use PLATON to check for missed symmetry and ADDSYM to detect higher symmetry. Employ OLEX2 for real-space refinement of electron density maps .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites (e.g., carbonyl carbon at C5). Solvent effects (PCM model) improve accuracy for reaction in polar aprotic solvents .
  • MD Simulations : Simulate reaction pathways using NAMD or GROMACS to study solvent accessibility and transition states.

Q. How can reaction conditions be optimized for derivatives with enhanced bioactivity?

  • DoE Framework : Apply a 23^3 factorial design to variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 80°C, 10 mol% catalyst, DMF) .
  • Bioactivity Screening : Test derivatives against kinase assays (e.g., EGFR inhibition) using fluorescence polarization. IC50_{50} values correlate with substituent electronic profiles (Hammett σ constants) .

Q. What safety protocols are critical for handling this compound in hydrolysis studies?

  • PPE : Wear nitrile gloves (tested for permeation resistance) and ANSI-certified goggles. Use fume hoods with >100 fpm face velocity during reactions with aqueous acid/base.
  • Decomposition Mitigation : Avoid heating above 150°C to prevent hazardous decomposition (CO, NOx_x). Neutralize waste with 10% NaOH before disposal .

Q. How can researchers validate interactions between this compound and serum albumin for drug delivery studies?

  • Biophysical Assays : Perform fluorescence quenching (HSA at 280 nm excitation) to calculate binding constants (Kb_\text{b}) via Stern-Volmer plots. Confirm binding mode (hydrophobic vs. electrostatic) with molecular docking (AutoDock Vina) using PDB ID 1AO6 .
  • Circular Dichroism : Monitor secondary structural changes in HSA (α-helix content) upon ligand binding to assess stability .

Properties

IUPAC Name

ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUUOYNIEQTQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311141
Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-30-8
Record name 2,4-Dimethyloxazole-5-carboxylic acid ethyl ester
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Record name ethyl 2,4-dimethyloxazole-5-carboxylate
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Record name ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

Prepared as in J. Heterocyclic Chem. 1998, 35, 859. A solution of chloroacetoacetate (20 g, 121 mmol) and acetamide (14.4 g, 240 mmol) in glacial acetic acid (40 mL) was heated to reflux for 72 h. The mixture was cooled to rt and concentrated under vacuum. The resulting material was cooled in an ice bath and made basic (pH 9-10) with 6 N NaOH solution. The aqueous solution was extracted with Et2O (3×100 mL). The combined Et2O layers were dried (Na2SO4), filtered, and concentrated to afford a light brown oil. The crude material was purified by silica gel chromatography, eluting with a gradient of 20 % EtOAc/hexanes to 25 % EtOAc/hexanes to provide the ester (1.8 g, 9 %) as a pale yellow solid. 1H NMR 300 MHz (CDCl3): δ=4.37 (q, J=7.1 Hz, 2 H), 2.49 (s, 3H), 2.43 (s, 3H), 1.38 (t, J=7.1 Hz, 3H). MS (ESI-POS): [M+H]+=191.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroacetoacetate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
9%

Synthesis routes and methods II

Procedure details

800 mmol of acetoamide and 400 mmol of ethylchloroaceto acetate were dissolved into 146 g of anhydrous acetic acid. Reaction was carried out for 10 hours at 130° C. The reacted liquid was alkalized with saturated sodium hydrogen carbonate and then the product was extracted into an organic phase using ethyl acetate. The organic phase was dried under sodium sulfate and then the solvent was evaporated out, obtaining a black liquid. To this black liquid 6N hydrochloric acid aqueous solution was added to make it alkaline. Then the product was extracted into organic phase using ethyl acetate. The thus obtained solid substance was dissolved in hexane. Insoluble matter was eliminated and solvent was evaporated out, obtaining ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate, an yellowish white solid (yield: 30%).
Quantity
800 mmol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step One
Quantity
146 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2,4-dimethyloxazole-5-carboxylate
Ethyl 2,4-dimethyloxazole-5-carboxylate
Ethyl 2,4-dimethyloxazole-5-carboxylate
Ethyl 2,4-dimethyloxazole-5-carboxylate
Ethyl 2,4-dimethyloxazole-5-carboxylate
Ethyl 2,4-dimethyloxazole-5-carboxylate

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